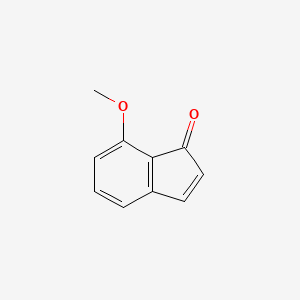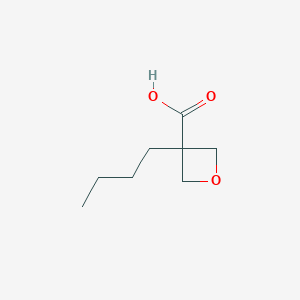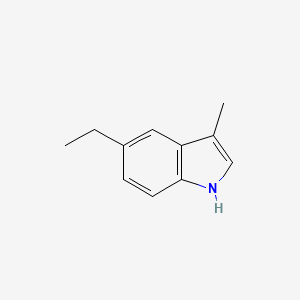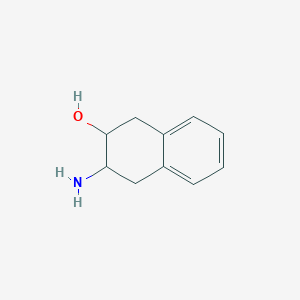
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(ブタン-2-イル)アゼチジン-2-カルボン酸は、キラルなアゼチジン誘導体です。
合成法
合成経路と反応条件
(2S)-1-(ブタン-2-イル)アゼチジン-2-カルボン酸の合成は、一般的に以下のステップが含まれます。
出発物質: 合成は、ブタン-2-アミンや適切なカルボン酸誘導体などの容易に入手可能な出発物質から始まります。
環化: 重要なステップは、アミンとカルボン酸誘導体を環化させてアゼチジン環を形成することです。これは、酸性または塩基性条件下での分子内環化など、さまざまな方法によって達成できます。
キラル分割: 得られたラセミ体は、キラルクロマトグラフィーなどの分割技術を用いて、そのエナンチオマーに分離できます。
工業的製造方法
(2S)-1-(ブタン-2-イル)アゼチジン-2-カルボン酸の工業的製造方法には、収率を最大化し、コストを最小化する最適化された合成経路が含まれる場合があります。これらの方法は、多くの場合、以下を含みます。
触媒プロセス: 反応速度と選択性を向上させるための触媒の使用。
連続フロー化学: 効率とスケーラビリティを向上させるための連続フロー反応器の実装。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butan-2-amine and a suitable carboxylic acid derivative.
Cyclization: The key step involves the cyclization of the amine with the carboxylic acid derivative to form the azetidine ring. This can be achieved through various methods, including intramolecular cyclization under acidic or basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize cost. These methods often include:
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
化学反応の分析
反応の種類
(2S)-1-(ブタン-2-イル)アゼチジン-2-カルボン酸は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するオキソ誘導体を形成するために酸化することができます。
還元: 還元反応は、アミン誘導体を生成することができます。
置換: 求核置換反応は、アゼチジン環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
求核剤: ハロアルカンやアミンなどのさまざまな求核剤を置換反応で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元は第一級または第二級アミンを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、アゼチジン誘導体を含む生物学的プロセスを研究するためのプローブとして役立ちます。
産業: 特殊化学品や材料の製造における用途。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving azetidine derivatives.
Industry: Uses in the production of specialty chemicals and materials.
作用機序
(2S)-1-(ブタン-2-イル)アゼチジン-2-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれます。この化合物の効果は、これらの標的への結合とそれらの活性の調節を通じて媒介され、さまざまな生物学的結果につながります。
類似の化合物との比較
類似の化合物
アゼチジン-2-カルボン酸: 同様の構造的特徴を持つ、より単純なアゼチジン誘導体。
プロリン: 同様の環状構造を持つ、天然に存在するアミノ酸。
ピロリジン誘導体: 5員環の窒素を含む環を持つ化合物であり、環のサイズと反応性に関して比較を提供します。
独自性
(2S)-1-(ブタン-2-イル)アゼチジン-2-カルボン酸は、特定のキラル配置とブタン-2-イル基の存在により、ユニークです。この構造上の独自性は、特定の用途に適した異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural features.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, offering a comparison in terms of ring size and reactivity.
Uniqueness
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the butan-2-yl group. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
255883-02-4 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-1-butan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)9-5-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m0/s1 |
InChIキー |
OFLVIXDROQMQQM-MLWJPKLSSA-N |
異性体SMILES |
CCC(C)N1CC[C@H]1C(=O)O |
正規SMILES |
CCC(C)N1CCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
